REACTION_CXSMILES
|
[CH3:1][Mg]Br.COC(=O)[C:7]1[CH:12]=[C:11]([Br:13])[CH:10]=CC=1OC.[CH2:17]([O:19][CH2:20][CH3:21])C.[Cl-].[NH4+].[O:24]1[CH2:28][CH2:27]CC1>C(OCC)(=O)C>[Br:13][C:11]1[CH:12]=[CH:7][C:20]([O:19][CH3:17])=[C:21]([C:28]([CH3:27])([OH:24])[CH3:1])[CH:10]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
18.6 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=CC(=C1)Br)OC)=O
|
Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while being cooled with ice, it
|
Type
|
WASH
|
Details
|
The ethyl acetate phase is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
DISTILLATION
|
Details
|
After bulb tube distillation (boiling point: 140° C./0.04 hPa)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C1)C(C)(O)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |